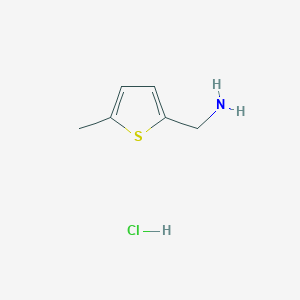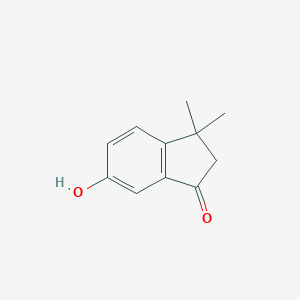![molecular formula C10H19NO B060490 2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one CAS No. 172289-84-8](/img/structure/B60490.png)
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one, commonly known as DMPK, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of DMPK is not well-understood, but it is believed to act as a dopamine reuptake inhibitor, similar to other psychostimulants. It has also been shown to increase the release of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
DMPK has been shown to induce locomotor activity and hyperthermia in rodents, similar to other psychostimulants. It has also been shown to increase heart rate and blood pressure in humans, indicating its potential cardiovascular effects.
実験室実験の利点と制限
One advantage of using DMPK in lab experiments is its high purity and stability, making it a reliable reference standard for analytical methods. However, its psychoactive effects may limit its use in certain research fields, and its mechanism of action is not well-understood, which may hinder its potential applications.
将来の方向性
Future research on DMPK should focus on elucidating its mechanism of action and potential applications in various research fields. It may also be useful to investigate its potential therapeutic effects, such as its potential use in the treatment of neurological disorders or addiction. Additionally, the development of new analytical methods for the detection of DMPK and related compounds in biological samples may be valuable for forensic and clinical applications.
合成法
The synthesis method of DMPK involves the condensation of 2,2-dimethyl-1,3-propanediol and methyl pyrrolidone-2 in the presence of a strong acid catalyst. The resulting product is purified through crystallization, yielding a white crystalline powder.
科学的研究の応用
DMPK has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and toxicology. It has been used as a reference standard in the development of analytical methods for the detection of other compounds, such as cathinones and amphetamines, in biological samples.
特性
CAS番号 |
172289-84-8 |
|---|---|
製品名 |
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChIキー |
YHJUWSGGINNOKZ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)C(=O)[C@H]1CCCN1C |
SMILES |
CC(C)(C)C(=O)C1CCCN1C |
正規SMILES |
CC(C)(C)C(=O)C1CCCN1C |
同義語 |
1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



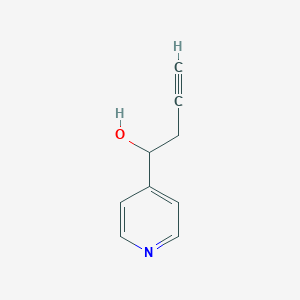
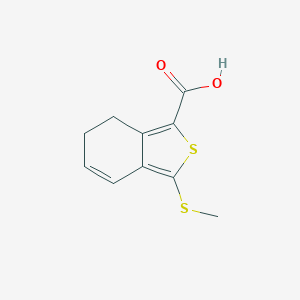

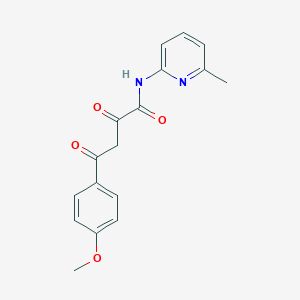

![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
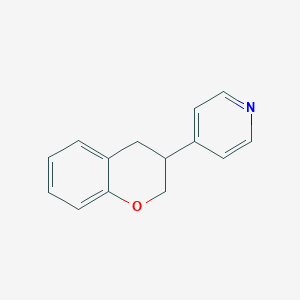
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
